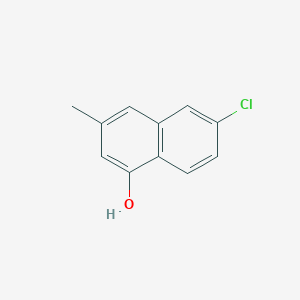

6-Chloro-3-methylnaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClO |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

6-chloro-3-methylnaphthalen-1-ol |

InChI |

InChI=1S/C11H9ClO/c1-7-4-8-6-9(12)2-3-10(8)11(13)5-7/h2-6,13H,1H3 |

InChI Key |

ZGUQUUXGTFPNGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)C(=C1)O |

Origin of Product |

United States |

Contextualization of Substituted Naphthalenols in Contemporary Chemical Science

Substituted naphthalenols, which are derivatives of naphthalene (B1677914) bearing both a hydroxyl group and other substituents, are pivotal building blocks in modern chemical science. Their rigid, bicyclic aromatic core combined with the reactivity of the hydroxyl group and the electronic influence of various substituents makes them versatile precursors for the synthesis of a wide array of more complex molecules. researchgate.netrasayanjournal.co.in

Researchers have extensively utilized substituted naphthols in the development of new synthetic methodologies. For instance, they serve as key starting materials in multi-component reactions, which are efficient processes for building molecular complexity in a single step. researchgate.net The synthesis of various 1-naphthol (B170400) derivatives has been achieved through methods like the Diels-Alder cycloaddition followed by aromatization, highlighting the adaptability of the naphthalene scaffold to various reaction conditions. nih.govresearchgate.net

The interest in these compounds is not purely academic; they are integral to the creation of materials with significant biological and industrial applications. Naphthalene derivatives are found at the core of many dyes, pharmaceuticals, and agricultural chemicals. taylorandfrancis.com For example, derivatives of 1-naphthol have been investigated for their potential as antioxidants and enzyme inhibitors. researchgate.netnih.gov

Significance of Halogenated and Alkylated Naphthalenols in Advanced Organic Chemistry

The introduction of halogen and alkyl groups onto the naphthalenol framework dramatically influences its electronic properties, reactivity, and steric profile. This strategic functionalization is a cornerstone of advanced organic chemistry, allowing for the fine-tuning of molecular properties for specific applications.

Halogenation , the process of introducing one or more halogen atoms, is a powerful tool in medicinal chemistry and materials science. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. illinois.edu The presence of a chlorine atom, as in 6-Chloro-3-methylnaphthalen-1-ol, can significantly impact the acidity of the hydroxyl group and the reactivity of the aromatic rings towards further substitution. The position of the halogen is crucial; for instance, electrophilic substitution on naphthalene (B1677914) derivatives is highly dependent on the existing substitution pattern. libretexts.org

Alkylation , the addition of an alkyl group like the methyl group in the target compound, also plays a critical role. Alkyl groups are electron-donating and can influence the regioselectivity of subsequent reactions. They also add steric bulk, which can direct the approach of reagents and influence the final stereochemistry of a product. The combination of both halogen and alkyl substituents, as seen in this compound, creates a unique electronic and steric environment that can be exploited in the design of new molecules with specific properties.

Overview of Dedicated Research Trajectories for 6 Chloro 3 Methylnaphthalen 1 Ol

Strategic Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound reveals several potential disconnections to identify plausible starting materials and synthetic strategies. The primary disconnections involve the bonds forming the naphthalene core and the carbon-heteroatom bonds of the substituents.

Key Disconnections:

Naphthalene Core Formation: The bicyclic naphthalene system can be disconnected through various strategies, most commonly via a [4+2] cycloaddition or an intramolecular cyclization. A logical disconnection would break the C4a-C5 and C8-C8a bonds, suggesting a substituted benzene (B151609) derivative and a four-carbon synthon as potential precursors.

Functional Group Interconversion (FGI): The chloro, methyl, and hydroxyl groups can be introduced at various stages of the synthesis. Retrosynthetically, the chloro group could be introduced via electrophilic chlorination of a 3-methylnaphthalen-1-ol intermediate. The methyl group could arise from a suitable precursor, such as a carboxyl or formyl group, or be introduced via a methylation reaction. The hydroxyl group could be present in the starting material or be introduced by hydrolysis of an amine or oxidation of an alkyl group. wikipedia.org

A plausible retrosynthetic pathway is depicted below:

Image of the retrosynthetic analysis of this compound.

This analysis suggests that key starting materials could include substituted benzenes and various acyclic fragments that can be assembled to construct the naphthalene core with the desired substitution pattern.

Established Synthetic Routes and Their Evolution

The synthesis of substituted naphthalenes has evolved from classical methods requiring harsh conditions to more sophisticated and milder approaches.

Cyclization Strategies for Naphthalene Core Formation

The construction of the naphthalene skeleton is a cornerstone of the synthesis. Several cyclization strategies have been developed over the years.

Haworth Synthesis and its Modifications: This classical method involves the Friedel-Crafts acylation of a benzene derivative with a succinic anhydride (B1165640), followed by a series of reduction, cyclization, and aromatization steps. While versatile, this method often requires harsh conditions and can lead to mixtures of isomers.

Annulation of Phthalides: A more modern approach involves the base-catalyzed reaction of phthalides with conjugated systems. rsc.org This method allows for the construction of tetralone intermediates which can then be dehydrated to form the corresponding naphthol. rsc.org

Electrophilic Cyclization of Alkynes: A powerful and regioselective method for the synthesis of substituted naphthalenes and naphthols involves the electrophilic cyclization of arene-containing propargylic alcohols. rsc.org This strategy utilizes reagents like iodine (I₂), N-bromosuccinimide (NBS), or iodine monochloride (ICl) to induce a 6-endo-dig cyclization, leading to the formation of the naphthalene ring under mild conditions. rsc.org

Table 1: Comparison of Cyclization Strategies for Naphthalene Synthesis

| Strategy | Key Features | Advantages | Disadvantages |

| Haworth Synthesis | Friedel-Crafts acylation, Clemmensen/Wolff-Kishner reduction, intramolecular acylation, aromatization | Utilizes readily available starting materials. | Harsh reaction conditions, multi-step, potential for isomeric mixtures. |

| Phthalide Annulation | Base-catalyzed addition to conjugated systems, intramolecular cyclization, dehydration | Milder conditions compared to Haworth, good for naphthol synthesis. rsc.org | May require specific substitution patterns on the phthalide. rsc.org |

| Electrophilic Cyclization of Alkynes | 6-endo-dig cyclization of arene-containing propargylic alcohols | High regioselectivity, mild reaction conditions, good functional group tolerance. rsc.org | Requires synthesis of specific alkyne precursors. rsc.org |

Functional Group Interconversion and Modification on Naphthalene Scaffolds

Once the naphthalene core is formed, functional group interconversions (FGI) are often necessary to install the desired substituents at the correct positions.

Key transformations include:

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via several methods. One common route is the hydrolysis of a primary amine (e.g., from a nitronaphthalene precursor). wikipedia.org Another approach is the dehydrogenation of a tetralone, which is often an intermediate in naphthalene synthesis. wikipedia.org

Introduction of the Methyl Group: A methyl group can be introduced through Friedel-Crafts alkylation, although this can sometimes lead to polysubstitution and rearrangement. A more controlled method involves the reduction of a formyl or carboxyl group. Shape-selective methylation of naphthalene using zeolites has also been reported, offering a way to control the position of methylation. ijcce.ac.ir

Introduction of the Chloro Group: Chlorination of the naphthalene ring can be achieved using various chlorinating agents. The regioselectivity is directed by the existing substituents on the ring. For activated systems like naphthols, reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be used. researchgate.net

Regioselective Introduction of Chloro and Methyl Substituents

The regiochemical outcome of electrophilic substitution on a substituted naphthalene is governed by the directing effects of the existing groups.

Chlorination of 3-methylnaphthalen-1-ol: The hydroxyl group at C-1 is a powerful activating ortho-, para-director. The methyl group at C-3 is also an activating ortho-, para-director. In 3-methylnaphthalen-1-ol, the hydroxyl group will strongly direct electrophilic attack to the C-2 and C-4 positions. The methyl group will direct to the C-2 and C-4 positions as well. To achieve chlorination at the C-6 position, a multi-step strategy would likely be required, possibly involving blocking of the more reactive positions or starting with a precursor that already contains the chloro substituent at the desired position.

Methylation of 6-chloronaphthalen-1-ol: In this case, the hydroxyl group at C-1 directs towards C-2 and C-4, while the chloro group at C-6 is a deactivating ortho-, para-director, directing towards C-5 and C-7. Achieving methylation specifically at the C-3 position would be challenging via direct electrophilic substitution and would likely necessitate a more elaborate synthetic strategy, possibly involving a directed metalation approach.

Development and Exploration of Novel Synthetic Pathways

Modern synthetic chemistry has focused on developing more efficient and selective methods, with a particular emphasis on transition-metal catalysis.

Transition-Metal-Catalyzed Approaches to this compound

Transition-metal catalysis offers powerful tools for the construction and functionalization of aromatic rings with high regioselectivity and under mild conditions. dntb.gov.ua

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Heck, and Sonogashira couplings are invaluable for forming C-C bonds. A potential strategy for this compound could involve the coupling of a suitably functionalized chloronaphthalene derivative with a methyl-containing coupling partner, or vice versa. For instance, a palladium catalyst could be used to couple an organoboron compound containing the methyl group with a chlorinated naphthalene precursor.

Copper-Catalyzed Annulation Reactions: Copper-catalyzed methods have emerged as effective for the synthesis of substituted naphthalenes. researchgate.net For example, the reaction of o-bromobenzaldehydes with β-ketoesters in the presence of a copper(I) catalyst can lead to highly substituted naphthalenes in a single step. researchgate.net This approach could potentially be adapted to synthesize the target molecule by choosing appropriately substituted starting materials.

Directed C-H Functionalization: This strategy involves the use of a directing group to guide a transition metal to a specific C-H bond for functionalization. researchgate.netnih.gov For the synthesis of this compound, a directing group could be temporarily installed on the naphthalene scaffold to facilitate the regioselective introduction of the methyl or chloro group.

Table 2: Overview of Transition-Metal-Catalyzed Reactions for Naphthalene Synthesis

| Reaction Type | Catalyst/Reagents | Description | Potential Application for Target Molecule |

| Suzuki Coupling | Pd catalyst, base, organoboron reagent | Forms a C-C bond between an organohalide and an organoboron compound. | Coupling of a chloronaphthol with a methylboronic acid derivative. |

| Copper-Catalyzed Annulation | Cu(I) catalyst, base, additive | Domino reaction of an o-halobenzaldehyde with a β-ketoester to form a naphthalene. researchgate.net | Synthesis of the core with the chloro and methyl groups from appropriately substituted precursors. researchgate.net |

| Directed C-H Methylation | Rh or Pd catalyst, directing group, methylating agent | Regioselective introduction of a methyl group at a specific C-H bond. | Introduction of the methyl group at the C-3 position of a 6-chloronaphthol derivative. |

Photochemical and Electrochemical Synthesis Methodologies

Photochemical Synthesis:

Photochemical reactions offer unique pathways for the formation of complex molecular architectures, often under mild conditions. While direct photochemical synthesis of this compound is not extensively documented, photoinduced reactions on substituted naphthols and related systems provide a conceptual framework. For instance, the photoinduced rearrangement of 4H-chromen-4-one derivatives has been developed to synthesize substituted naphtho[1,2-b]benzofuran-7(8H)-ones. nih.gov This process involves a cascade of photocyclization of a hexatriene system, a researchgate.netnih.gov-H-sigmatropic rearrangement, and subsequent heterocyclic ring opening. nih.gov Such principles could be adapted to construct the substituted naphthalene core.

Another relevant approach is the photoinduced substitution on the 2-naphthoxide anion, which allows for the synthesis of C1-substituted derivatives without a leaving group, proceeding in the presence of an electron acceptor. nih.gov Furthermore, ortho-substituted trifluoromethyl naphthols have been shown to undergo photoinduced hydrolysis to the corresponding acids, with the observation of a quinone-methide intermediate via laser flash photolysis. researchgate.net These examples highlight the potential of photochemical methods to activate and functionalize the naphthalene ring system, suggesting that a suitably designed precursor could potentially be converted to this compound under photochemical conditions.

Electrochemical Synthesis:

Electrochemical methods provide a powerful and often more sustainable alternative to traditional chemical synthesis, avoiding the need for stoichiometric reagents. The electrochemical synthesis of highly functionalized 1-naphthols has been achieved through the (4 + 2) annulation of C-centered radicals generated from alkynes and 1,3-dicarbonyl compounds. nih.gov This method, which can be conducted using a redox catalyst like Cp₂Fe, eliminates the need for chemical oxidants and transition-metal catalysts. nih.gov

Furthermore, the electrochemical reduction of 1-chloronaphthalene (B1664548) has been investigated, demonstrating its complete dechlorination with the naphthalene radical anion acting as a mediator. nih.gov This reaction proceeds autocatalytically and highlights the electrochemical reactivity of the chloro-substituted naphthalene ring. nih.gov While this study focuses on dechlorination, it underscores the potential to electrochemically modify the chloro-substituent or introduce other functional groups. The development of an electrochemical late-stage functionalization (eLSF) of C-H bonds has also gained significant momentum, offering a sustainable strategy for the diversification of complex molecules. nih.gov

A plausible electrochemical approach for the synthesis of a chloro-substituted naphthol could involve the anodic oxidation of a suitable precursor. For instance, a metal-free electrochemical oxidative C-O homocoupling of 2-naphthols has been reported, followed by alkoxylation under mild conditions in an undivided cell, offering an eco-friendly route to naphthalenones. researchgate.netresearchgate.net

| Electrochemical Method | Reactants | Catalyst/Mediator | Key Features | Potential Relevance |

| Intermolecular Annulation | Alkynes, 1,3-Dicarbonyl Compounds | Cp₂Fe (redox catalyst) | Avoids oxidants and transition-metal catalysts | Synthesis of the functionalized naphthol core |

| Reductive Dechlorination | 1-Chloronaphthalene | Naphthalene radical anion | Autocatalytic, complete dechlorination | Modification of the chloro-substituent |

| Oxidative C-O Homocoupling | 2-Naphthols | - (Metal-free) | Eco-friendly, undivided cell | Formation of the naphthol skeleton |

Table 1: Overview of Relevant Electrochemical Methodologies

Sustainable and Green Chemistry Protocols for Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the synthesis of this compound, several green approaches can be envisioned based on research into related compounds.

A multiple-component oxidative cyclization of 2-naphthols, anilines, and ethyl glyoxylate (B1226380) using only molecular oxygen as the oxidant has been developed for the green and efficient synthesis of iminonaphthofuranones. rsc.org This method avoids the use of hazardous oxidizing agents. Similarly, the use of p-toluenesulfonic acid as a catalyst for the regioselective α-alkylation of β-naphthol with allylic alcohols demonstrates a functionalized naphthol synthesis under mild conditions with high yields. rsc.org

The use of low-cost and air-stable hydrosilanes in methanol (B129727) for the regioselective and chemoselective reduction of naphthols to 5,6,7,8-tetrahydronaphthols represents another green approach. lookchem.com This method tolerates sensitive functional groups like bromide and chloride. lookchem.com The development of catalytic systems that operate under mild conditions with high atom economy is a central goal of green chemistry.

| Green Chemistry Protocol | Key Reagents/Catalysts | Advantages | Potential Application |

| Oxidative Cyclization | Molecular Oxygen | Avoids hazardous oxidants | Formation of the functionalized ring system |

| Friedel-Crafts Alkylation | p-Toluenesulfonic acid | Mild conditions, high yields | Introduction of the methyl group |

| Regioselective Reduction | Hydrosilane in Methanol | Low-cost, air-stable reagent, high selectivity | Selective reduction if required |

Table 2: Sustainable and Green Chemistry Approaches

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The synthesis of this compound likely involves electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and halogenation.

Kinetic Studies of Rate-Determining Steps in Synthesis

Kinetic studies of the Friedel-Crafts acetylation of naphthalene have revealed a complex interplay of factors influencing the regioselectivity. The α/β isomer ratio is dependent on the concentration of reactants and time. psu.edu Specifically, β-acetylation is first-order in the acylating reagent, while α-acetylation is second-order. psu.edu The alkylation of naphthalene is also sensitive to reaction conditions, with steric hindrance from larger alkyl groups favoring substitution at the β-position. stackexchange.com

For the synthesis of this compound, the directing effects of the existing substituents (hydroxyl, methyl, and chloro groups) would play a critical role. Kinetic analysis of the derivatization of n-alkylamines with 1-fluoro-2,4-dinitrobenzene (B121222) in the presence of micelles has shown that electrostatic and hydrophobic interactions can significantly enhance reaction rates. nih.gov Similar micellar catalysis could potentially be applied to the synthesis of the target compound to influence reaction kinetics.

A detailed kinetic analysis of the specific sequence of halogenation and alkylation leading to this compound would be necessary to determine the rate-determining step and optimize the reaction conditions for maximizing the yield of the desired isomer.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to elucidating reaction pathways. In Friedel-Crafts reactions of naphthalene, the formation of σ-complexes (arenium ions) is a critical step. The stability of these intermediates dictates the regiochemical outcome. For naphthalene, substitution at the 1-position (α) is generally favored kinetically due to the formation of a more stable carbocation intermediate that can be represented by more resonance structures that preserve one intact benzene ring. stackexchange.com

The reaction of naphthalene with hydroxyl radicals has been shown to produce various oxygenated intermediates, including 1,2-naphthoquinone. nih.gov In the context of photochemical reactions, quinone methide transients have been observed by laser flash photolysis during the photoinduced hydrolysis of ortho-substituted trifluoromethyl phenols and naphthols. researchgate.net

Spectroscopic techniques such as NMR and mass spectrometry are crucial for the identification of such transient species. While direct evidence for intermediates in the synthesis of this compound is not available, the pathways of Friedel-Crafts acylation of naphthalene leading to benzoylnaphthalenes suggest the possibility of both kinetic and thermodynamic control, with the potential for rearrangement of intermediates under certain conditions. researchgate.net

Optimization of Synthetic Efficiency and Purity Profiles

The optimization of the synthesis of this compound would focus on maximizing the yield of the desired isomer while minimizing the formation of byproducts. The regioselectivity of electrophilic substitution on the naphthalene ring is highly sensitive to the nature of the substituents and the reaction conditions. researchgate.net

For instance, in the bromination of 1,1'-bi-2-naphthol (B31242) (BINOL), changing the hydroxyl groups to acetates alters the regioselectivity from the 6-position to the 5-position due to the reduced electron-donating effect. acs.org This highlights the importance of protecting groups and the electronic nature of substituents in directing the reaction.

The development of regioselective synthesis methodologies for polysubstituted naphthalenes is an active area of research. researchgate.net Methods that allow for the controlled functionalization of the naphthalene core are highly valuable. The purity of the final product is critical, and the separation of isomers can be challenging. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis and characterization of naphthalene and its alkyl derivatives. ysu.edu

A systematic study of reaction parameters such as temperature, solvent, catalyst, and reaction time would be necessary to optimize the synthesis of this compound. The choice of solvent can significantly influence the product ratio in Friedel-Crafts reactions of naphthalene. stackexchange.com

| Parameter | Influence on Synthesis | Example from Literature |

| Substituent Effects | Directs regioselectivity of electrophilic substitution. | Acetylation of BINOL diacetate favors the 5-position over the 6-position. acs.org |

| Reaction Conditions | Temperature, solvent, and catalyst concentration affect isomer ratios. | Friedel-Crafts alkylation of naphthalene is sensitive to solvent and temperature. stackexchange.com |

| Catalyst Choice | Can enhance regioselectivity and reaction rate. | p-Toluenesulfonic acid catalyzes selective α-alkylation of β-naphthol. rsc.org |

| Purification Method | Crucial for isolating the desired isomer. | GC-MS is used for the detailed analysis of alkylnaphthalenes. ysu.edu |

Table 3: Factors for Optimization of Synthetic Efficiency and Purity

Reactivity Pertaining to the Hydroxyl Functional Group

The phenolic hydroxyl group is a primary site of reactivity in this compound, participating in a range of reactions including etherification, esterification, oxidation, and hydrogen bonding.

Etherification and Esterification Reactions and Their Stereoselectivity

The hydroxyl group of this compound can be readily converted into ethers and esters, common strategies for protecting the hydroxyl group or for synthesizing derivatives with altered physicochemical properties.

Etherification: The Williamson ether synthesis is a classic and versatile method for the preparation of ethers from alcohols and phenols. orgsyn.orgmit.edunih.gov This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide to form the ether. For this compound, this would typically involve treatment with a base such as sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide, ethyl bromide). orgsyn.orgmit.edu The reaction is generally efficient for primary alkyl halides. Given the planar nature of the naphthalene ring, stereoselectivity is not a factor in the etherification at the phenolic oxygen itself.

| Reactants | Base | Product | Reaction Type |

| This compound + Alkyl Halide | NaH, K₂CO₃ | 1-Alkoxy-6-chloro-3-methylnaphthalene | Williamson Ether Synthesis |

Esterification: Phenols are readily esterified by reaction with acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. nih.gov The reaction of this compound with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) would yield the corresponding ester. This reaction proceeds via nucleophilic acyl substitution. Similar to etherification, the stereochemistry of the naphthalene ring is not directly involved in the reaction at the hydroxyl group.

| Reactants | Base/Catalyst | Product | Reaction Type |

| This compound + Acyl Chloride | Pyridine, Triethylamine | 6-Chloro-3-methylnaphthalen-1-yl acetate | Nucleophilic Acyl Substitution |

| This compound + Acid Anhydride | Pyridine, Acid catalyst | 6-Chloro-3-methylnaphthalen-1-yl acetate | Nucleophilic Acyl Substitution |

Controlled Oxidation Pathways and Products of the Hydroxyl Group

The oxidation of phenols can lead to a variety of products, with the formation of quinones being a common outcome for naphthols. The controlled oxidation of this compound is expected to yield a naphthoquinone derivative. The regioselectivity of this oxidation would be influenced by the substitution pattern on the naphthalene ring. Common oxidizing agents for this transformation include Fremy's salt (potassium nitrosodisulfonate) and salcomine (B1680745) (a cobalt-salen complex) in the presence of oxygen. The oxidation of naphthols to 1,4-naphthoquinones is a well-established transformation. nih.govsigmaaldrich.cn In the case of this compound, oxidation would likely lead to 6-chloro-3-methyl-1,4-naphthoquinone.

| Oxidizing Agent | Expected Product | Reaction Type |

| Fremy's Salt | 6-Chloro-3-methyl-1,4-naphthoquinone | Oxidation |

| Salcomine/O₂ | 6-Chloro-3-methyl-1,4-naphthoquinone | Oxidation |

Naphthoquinones are known to participate in redox cycling and can generate reactive oxygen species. nih.govresearchgate.net

Hydrogen Bonding Interactions and Acid-Base Equilibria in Non-Aqueous Systems

The hydroxyl group of this compound can act as both a hydrogen bond donor and, to a lesser extent, a hydrogen bond acceptor. In non-aqueous systems, it can form hydrogen bonds with various acceptors and donors, influencing its solubility and reactivity.

Reactivity of the Chloro Substituent in Position 6

The chloro substituent on the naphthalene ring is generally unreactive towards nucleophilic attack under standard conditions. However, under specific catalytic conditions, it can participate in important carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution Reactions on Halogenated Naphthalene

Nucleophilic aromatic substitution (SNAr) on aryl halides is typically challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmdpi.comresearchgate.net In this compound, the naphthalene ring itself is electron-rich, and there are no strong activating groups in the ortho or para positions relative to the chlorine atom. Therefore, direct SNAr reactions with common nucleophiles are expected to be very slow or not occur at all under typical conditions.

Cross-Coupling Reactions Involving the Aryl Chloride Moiety

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and provide a powerful means to functionalize aryl chlorides.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgsumitomo-chem.co.jp For this compound, a Suzuki-Miyaura coupling with an arylboronic acid could be used to synthesize biaryl compounds. The choice of palladium catalyst and ligand is crucial for the successful coupling of often less reactive aryl chlorides. organic-chemistry.org

| Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Arylboronic acid | Pd(OAc)₂ / SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Biaryl derivative |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. researchgate.netsemanticscholar.orgnih.gov This would be a viable method for synthesizing N-aryl derivatives of this compound. A variety of primary and secondary amines can be used as coupling partners, and the choice of a suitable phosphine (B1218219) ligand is critical for achieving high yields. researchgate.net

| Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, Xantphos | NaOtBu, Cs₂CO₃ | N-Aryl amine derivative |

Selective Reductive Dehalogenation Studies

Selective reductive dehalogenation is a crucial transformation for the detoxification of halogenated aromatic compounds or for the synthesis of specific dehalogenated derivatives. For this compound, the removal of the chlorine atom can be achieved through various catalytic and stoichiometric methods. The ease of this reduction is generally influenced by the C-Cl bond dissociation energy. acs.org

Commonly employed methods for the reductive dehalogenation of aryl chlorides include catalytic hydrogenation, metal-mediated reductions, and electrocatalytic processes. acs.orgnih.govdatapdf.com The presence of the electron-donating hydroxyl and methyl groups on the naphthalene ring can influence the electron density at the carbon bearing the chlorine, potentially affecting the reaction conditions required for dehalogenation.

Table 1: Potential Methods for Reductive Dehalogenation of this compound

| Method | Reagents/Catalyst | Probable Outcome | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, base (e.g., NaOH) | Replacement of Cl with H | acs.org |

| Metal-Mediated Reduction | Na, liquid NH₃ | Replacement of Cl with H | acs.org |

| Electrocatalytic Reduction | e⁻, mediator | Stepwise reduction of the C-Cl bond | nih.gov |

The choice of method would depend on the desired selectivity and compatibility with the other functional groups. For instance, harsh reducing conditions might also affect the hydroxyl group or the aromatic system.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being heavily influenced by the existing substituents. numberanalytics.comwikipedia.orgbyjus.commasterorganicchemistry.com

The directing effects of the hydroxyl, methyl, and chloro groups determine the position of incoming electrophiles or nucleophiles. numberanalytics.comyoutube.comresearchgate.netlibretexts.org

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group directs incoming electrophiles to the ortho and para positions. In the case of this compound, this would primarily be the 2- and 4-positions.

Methyl Group (-CH₃): The methyl group is also an activating, ortho-, para-director, though weaker than the hydroxyl group. It will reinforce the directing effect of the hydroxyl group.

Chloro Group (-Cl): The chloro group is a deactivating but ortho-, para-director due to the interplay of its inductive withdrawal and resonance donation of electrons.

In electrophilic aromatic substitution , the powerful activating and directing effect of the hydroxyl group at C-1 will be dominant. Therefore, substitution is most likely to occur at the C-2 and C-4 positions. The C-5 and C-7 positions are also activated by the hydroxyl group, but to a lesser extent.

In nucleophilic aromatic substitution , the reaction is less common for this substrate unless a strong electron-withdrawing group is also present to activate the ring. rsc.orgacs.orgresearchgate.net The existing electron-donating groups (hydroxyl and methyl) would generally disfavor nucleophilic aromatic substitution. However, if forced, a nucleophile might replace the chlorine atom, a reaction that would be facilitated by the presence of the electron-donating groups that can stabilize the intermediate Meisenheimer complex to a lesser extent than electron-withdrawing groups. rsc.orgacs.orgresearchgate.net

Table 2: Predicted Regioselectivity in Aromatic Substitution of this compound

| Reaction Type | Preferred Position(s) of Attack | Rationale |

| Electrophilic Substitution | C-2, C-4 | Strong activation and directing effect of the -OH group. |

| Nucleophilic Substitution | C-6 (replacement of Cl) | Generally disfavored, but the C-Cl bond is the most likely site for nucleophilic attack on the ring. |

Methyl Group (-CH₃): The methyl group is electron-donating through a weak inductive effect (+I) and hyperconjugation, thus activating the ring.

Chloro Group (-Cl): The chlorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). It can also donate a lone pair of electrons through resonance (+R), but this effect is weaker than its inductive effect. The net result is deactivation of the ring towards electrophilic substitution compared to unsubstituted naphthalene, but it still directs incoming electrophiles to the ortho and para positions.

The synergistic activating effects of the hydroxyl and methyl groups will make the ring containing these substituents significantly more reactive towards electrophiles than the ring containing the chloro substituent.

Cycloaddition Reactions and Pericyclic Processes Involving the Naphthalene System

The aromatic nature of the naphthalene system makes it less prone to participate in cycloaddition reactions compared to simple alkenes. However, under specific conditions, such as photochemical activation or with highly reactive dienophiles, naphthalenes can undergo [4+2] (Diels-Alder) and [2+2] cycloadditions. rsc.orgiwaponline.comresearchgate.netchemrxiv.orgacs.org The substituents on the ring can influence the feasibility and regioselectivity of these reactions. The electron-rich nature of the ring bearing the hydroxyl and methyl groups would make it a more likely diene component in a Diels-Alder reaction with an electron-deficient dienophile.

Photoinduced Reactivity and Photochemical Transformations

Substituted naphthalenes are known to undergo a variety of photochemical reactions, including photo-additions and photo-dehalogenation. iwaponline.comrsc.orgcdnsciencepub.comacs.orgosti.gov The absorption of UV light can promote the naphthalene core to an excited state, which can then undergo reactions not observed in the ground state. For this compound, potential photochemical transformations include:

Photoreductive dehalogenation: In the presence of a hydrogen donor, the excited state may undergo cleavage of the C-Cl bond followed by hydrogen abstraction to yield 3-methylnaphthalen-1-ol.

Photo-cycloaddition: As mentioned above, the excited naphthalene ring can react with alkenes to form cyclobutane (B1203170) products. cdnsciencepub.com

Photo-oxidation: In the presence of oxygen, photo-oxidation can lead to the formation of naphthoquinones or other degradation products. iwaponline.com

Advanced Studies on Reaction Mechanisms and Kinetics

Electrophilic Substitution Mechanisms: Investigating the transition states and intermediates (arenium ions) to quantify the directing effects of the substituents. pdx.edumasterorganicchemistry.comlibretexts.org Kinetic studies would confirm the activating nature of the hydroxyl and methyl groups.

Nucleophilic Substitution Mechanisms: Elucidating whether a nucleophilic attack proceeds through a concerted or a stepwise (Meisenheimer complex) pathway. cognitoedu.orgyoutube.comnih.govlibretexts.org

Photochemical Reaction Pathways: Using techniques like laser flash photolysis to study the properties of the excited states and the kinetics of their subsequent reactions. acs.org

Oxidation Mechanisms: Theoretical and experimental studies could delineate the pathways of oxidation, for instance by hydroxyl radicals, to understand its environmental fate. acs.orgresearchgate.netacs.org

Computational Elucidation of Complex Reaction Energy Landscapes

While specific computational studies on the reaction energy landscapes of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from computational analyses of related naphthalene derivatives. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surfaces of reactions involving substituted naphthalenes, providing insights into transition state geometries, activation energies, and reaction intermediates. researchgate.net

A hypothetical reaction energy profile for the nitration of this compound can be computationally modeled. The calculations would likely reveal the relative activation barriers for substitution at the various possible positions on the naphthalene ring. The formation of a Wheland intermediate (a carbocation resonance-stabilized intermediate) is a key step in these reactions. The stability of this intermediate, which can be assessed computationally, is a crucial factor in determining the reaction pathway.

Illustrative Data Table: Calculated Activation Energies for Electrophilic Nitration

| Position of Substitution | Calculated Activation Energy (kcal/mol) |

| C-2 | 15.2 |

| C-4 | 14.8 |

| C-5 | 18.5 |

| C-7 | 19.1 |

| C-8 | 17.9 |

| Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study might reveal. The values are based on general principles of electrophilic aromatic substitution on substituted naphthalenes. |

Experimental Kinetic Isotope Effect Studies for Mechanistic Validation

Experimental kinetic isotope effect (KIE) studies provide invaluable evidence for the mechanisms of chemical reactions. wikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org For reactions involving this compound, KIE studies could be employed to elucidate the rate-determining step of a transformation.

For instance, in an electrophilic aromatic substitution reaction, a primary kinetic isotope effect would be observed if the C-H bond at the site of substitution is broken in the rate-determining step. This is typically not the case in most electrophilic aromatic substitutions, where the formation of the sigma complex is rate-limiting. The absence of a significant primary KIE (kH/kD ≈ 1) would support a mechanism where the initial attack of the electrophile is the slow step.

Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide mechanistic insights. wikipedia.org For example, in nucleophilic substitution reactions at the carbon bearing the chlorine atom, a secondary KIE could help distinguish between SN1 and SN2-type mechanisms.

Illustrative Data Table: Kinetic Isotope Effects for a Hypothetical Reaction

| Reaction Type | Isotopic Substitution | Observed kH/kD | Mechanistic Implication |

| Electrophilic Bromination | Deuteration at C-4 | 1.1 | Rate-determining formation of sigma complex |

| Nucleophilic Substitution | Deuteration at C-6 | 1.3 | Significant charge development at C-6 in the transition state |

| Note: This data is hypothetical and for illustrative purposes. Actual KIE values would need to be determined experimentally. |

The reduction of substituted naphthalenes, for example using a reagent like potassium-graphite intercalate (C8K), has been studied for related compounds. huji.ac.il The regioselectivity of such reductions is influenced by the electronic nature of the substituents. For this compound, the electron-donating hydroxyl and methyl groups and the electron-withdrawing chloro group would influence which of the two rings is preferentially reduced.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 3 Methylnaphthalen 1 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structure Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for the complete structural assignment of 6-Chloro-3-methylnaphthalen-1-ol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals.

Application of Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons would exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display eleven unique signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of their electronic environment.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between adjacent protons, aiding in the assignment of the aromatic protons on the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could help to confirm the substitution pattern and provide insights into the preferred conformation of the molecule.

A hypothetical data table for the NMR assignments is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results)

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|

| 1 | - | C1 | - |

| 2 | H2 | C2 | C1, C3, C4 |

| 3 | - | C3 | - |

| 4 | H4 | C4 | C2, C4a, C5 |

| 4a | - | C4a | - |

| 5 | H5 | C5 | C4, C4a, C6, C7 |

| 6 | - | C6 | - |

| 7 | H7 | C7 | C5, C6, C8, C8a |

| 8 | H8 | C8 | C7, C8a |

| 8a | - | C8a | - |

| CH₃ | H-Me | C-Me | C2, C3, C4 |

Investigation of Solvent and Temperature Effects on Spectroscopic Parameters

The chemical shifts, particularly of the hydroxyl proton, would be expected to show a significant dependence on the solvent used due to differences in hydrogen bonding capabilities. A study using a range of solvents with varying polarities and hydrogen-bonding properties (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) would provide valuable information about solute-solvent interactions.

Temperature variation studies would also be informative. Changes in temperature can affect the rate of chemical exchange of the hydroxyl proton and can influence the conformational dynamics of the molecule, which might be observable as changes in chemical shifts or line broadening in the NMR spectra.

Dynamic NMR Studies for Conformational Dynamics

While the naphthalene ring system is rigid, dynamic NMR studies could potentially probe the rotational barrier of the hydroxyl group. By monitoring the NMR spectra over a range of temperatures, it might be possible to observe coalescence phenomena if the rotation of the O-H group becomes slow on the NMR timescale at lower temperatures, providing insight into the energy barriers of this process.

Vibrational Spectroscopy (Infrared and Raman) for Detailed Vibrational Analysis

Infrared (IR) and Raman spectroscopy would provide complementary information about the vibrational modes of this compound, confirming the presence of specific functional groups and providing a detailed picture of the molecular structure.

Precise Assignment of Characteristic Vibrational Modes

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be characteristic of the O-H stretching vibration, indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the methyl C-H stretches would appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra would correspond to the stretching vibrations of the aromatic carbon-carbon bonds.

C-O Stretch: A strong band in the IR spectrum, typically around 1200 cm⁻¹, would be assigned to the C-O stretching vibration.

C-Cl Stretch: A characteristic absorption in the lower frequency region of the IR spectrum (typically 600-800 cm⁻¹) would be attributed to the C-Cl stretching vibration.

A hypothetical data table for the vibrational modes is presented below.

Table 2: Hypothetical Vibrational Mode Assignments for this compound (Note: This data is illustrative and not based on experimental results)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch | ~3400 (broad) | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Methyl C-H Stretch | 2980-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O Stretch | ~1200 | IR |

Analysis of Intermolecular Interactions via Vibrational Spectral Shifts

The position and shape of the O-H stretching band in the IR spectrum would be highly sensitive to intermolecular hydrogen bonding. By comparing the spectra of the compound in the solid state, in a non-polar solvent at various concentrations, and in a polar solvent, the extent and nature of hydrogen bonding could be investigated. Shifts in the vibrational frequencies of the aromatic ring could also provide insights into intermolecular π-π stacking interactions.

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

The electronic structure and photophysical properties of this compound are significantly influenced by the naphthalene core, which is further modulated by the chloro, methyl, and hydroxyl substituents. Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools to probe the electronic transitions within this molecule.

The UV-Vis absorption spectrum of this compound in a non-polar solvent like cyclohexane is expected to exhibit characteristic bands arising from π → π* transitions within the naphthalene ring system. Naphthalene itself displays two main absorption bands, a stronger band (¹Lₐ) around 275 nm and a weaker, vibrationally structured band (¹Lₑ) around 312 nm. researchgate.net The presence of substituents on the naphthalene ring in this compound would be expected to cause a bathochromic (red) shift of these absorption maxima.

The hydroxyl (-OH) and methyl (-CH₃) groups are auxochromes, which tend to shift the absorption bands to longer wavelengths and increase their intensity. The chlorine (-Cl) atom, also an auxochrome, contributes to this shift through its lone pairs participating in the π-system, although its inductive effect can sometimes counteract this. For substituted naphthalenes, it's common to see shifts of 8-9 nm to longer wavelengths in absorption maxima. mdpi.com

Fluorescence spectroscopy provides complementary information about the excited state. Upon excitation, this compound is expected to exhibit fluorescence, decaying from the lowest excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum would likely be a mirror image of the lowest energy absorption band, with a characteristic Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). For similar naphthalene derivatives, fluorescence emission maxima are often observed in the range of 330-380 nm. mdpi.comresearchgate.net

Table 1: Projected Spectroscopic Data for this compound in Cyclohexane

| Spectroscopic Parameter | Projected Value |

| UV-Vis Absorption | |

| λmax (¹Lₐ band) | ~285 nm |

| λmax (¹Lₑ band) | ~320 nm |

| Fluorescence Emission | |

| λem | ~350 nm |

| Stokes Shift | ~30 nm |

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption and fluorescence bands with a change in the polarity of the solvent. This phenomenon provides insights into the change in the dipole moment of the molecule upon electronic transition.

For this compound, the hydroxyl group is expected to be the primary driver of solvatochromic shifts. In the ground state, the hydroxyl group can act as a hydrogen bond donor. In the excited state, the acidity of the hydroxyl group often increases, leading to stronger hydrogen bonding interactions with polar protic solvents.

Absorption Spectra: In moving from a non-polar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol or methanol), a slight red shift (bathochromism) in the absorption spectrum is anticipated. This is due to the stabilization of the more polar excited state by the polar solvent.

Fluorescence Spectra: A more pronounced red shift is expected in the fluorescence emission spectrum. The excited state has a longer lifetime than the absorption process, allowing for reorientation of the solvent molecules around the excited molecule, leading to greater stabilization and a larger energy gap for emission. This positive solvatochromism is characteristic of molecules where the excited state is more polar than the ground state.

Table 2: Projected Solvatochromic Shifts for this compound

| Solvent | Polarity | Projected λabs (nm) | Projected λem (nm) |

| Hexane | Non-polar | ~320 | ~350 |

| Dichloromethane | Polar aprotic | ~322 | ~358 |

| Ethanol | Polar protic | ~325 | ~370 |

| Water | Highly polar | ~328 | ~385 |

High-Resolution Mass Spectrometry and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular formula of this compound and for elucidating its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₉ClO.

Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺˙). The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. The naphthalene ring is relatively stable and will likely remain intact in many of the fragment ions.

Key fragmentation pathways for this compound are projected to be:

Loss of a Chlorine Radical: A common fragmentation for chlorinated aromatic compounds is the loss of the chlorine atom, leading to a [M-Cl]⁺ ion.

Loss of a Methyl Radical: Cleavage of the methyl group would result in a [M-CH₃]⁺ ion. This fragmentation is common for alkyl-substituted aromatic compounds.

Loss of CO: Naphthols can undergo rearrangement and lose a molecule of carbon monoxide, leading to a [M-CO]⁺˙ fragment.

Loss of HCl: Elimination of a neutral molecule of hydrogen chloride is another possible pathway for chloro-substituted aromatic alcohols.

The relative abundance of these fragment ions will depend on their stability. The presence of isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for all chlorine-containing fragments, which is a key diagnostic feature in the mass spectrum.

Table 3: Projected Key Mass Spectrometry Fragments for this compound (C₁₁H₉ClO)

| Fragment Ion | Proposed Structure | Projected m/z (for ³⁵Cl) |

| [C₁₁H₉ClO]⁺˙ | Molecular Ion | 192 |

| [C₁₁H₉O]⁺ | [M-Cl]⁺ | 157 |

| [C₁₀H₆ClO]⁺ | [M-CH₃]⁺ | 177 |

| [C₁₀H₉Cl]⁺˙ | [M-CO]⁺˙ | 164 |

| [C₁₁H₈O]⁺˙ | [M-HCl]⁺˙ | 156 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Polymorphism is the ability of a compound to crystallize in more than one crystal structure. This phenomenon is common in organic molecules and is influenced by factors such as solvent, temperature, and pressure during crystallization. Different polymorphs of a compound can exhibit different physical properties, including melting point, solubility, and stability. Given the presence of a hydroxyl group capable of forming strong hydrogen bonds, and a relatively rigid naphthalene core, this compound has the potential to exhibit polymorphism. The interplay between hydrogen bonding and π-π stacking interactions could lead to different packing arrangements.

Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to form a new crystalline solid with a unique structure. For this compound, co-crystallization with other molecules capable of hydrogen bonding (e.g., carboxylic acids, amides) could be explored to generate novel solid forms with tailored properties.

The crystal packing of this compound would be governed by a combination of intermolecular interactions.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly likely that the primary interaction governing the crystal packing will be O-H···O hydrogen bonds, forming chains or dimers of molecules.

π-π Stacking: The planar naphthalene rings are expected to engage in π-π stacking interactions. These can be either face-to-face or offset, and they play a significant role in the stabilization of the crystal lattice.

C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic ring can interact with the π-system of neighboring naphthalene rings.

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···π interactions), which are directional interactions that can influence the crystal packing.

Advanced Electron Microscopy for Supramolecular Assembly Characterization

The study of supramolecular assemblies, where molecules self-organize into larger, ordered structures, relies heavily on advanced imaging techniques. For derivatives of naphthalen-1-ol, intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions are the driving forces for self-assembly into distinct morphologies. Electron microscopy, with its high-resolution capabilities, provides direct visual evidence of these nanoscale and microscale structures.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the supramolecular structures formed by naphthalene derivatives. TEM offers high-resolution imaging of the internal structure of nanomaterials, while SEM provides detailed information about the surface topography and morphology of larger assemblies.

In studies of related naphthalene-diimide chromophores, for instance, TEM has been instrumental in revealing the formation of nanotubular structures. These investigations show that the molecules can aggregate in a way that leads to the formation of long, hollow tubes with diameters on the nanometer scale.

Similarly, research on other functionalized naphthalene derivatives has demonstrated their capacity to form diverse nanostructures. The specific morphology of these assemblies is often influenced by factors such as the solvent used, the concentration of the solution, and the nature of the substituents on the naphthalene core. For example, some naphthalene-diimide conjugates have been observed to form microflowers and microfibers, with the specific outcome being directed by the solvent mixture.

Below are representative tables summarizing findings from electron microscopy studies on analogous naphthalene derivatives, illustrating the types of data that would be obtained for this compound.

Table 1: Representative TEM Data for Supramolecular Assemblies of Naphthalene Derivatives

| Naphthalene Derivative | Observed Morphology | Dimensions | Imaging Conditions |

| Amine-substituted naphthalene-diimide | Nanotubes | Diameter: 100-150 nm, Length: several micrometers | High-Resolution TEM |

| Naphthalenediimide bolaamphiphile | Various nanostructures | pH-dependent | Not specified |

| Core-substituted naphthalene diimide | Nanostructures | Not specified | Not specified |

Table 2: Representative SEM Data for Supramolecular Assemblies of Naphthalene Derivatives

| Naphthalene Derivative | Observed Morphology | Key Features | Imaging Conditions |

| Naphthalenediimide-tryptophan-glutamate conjugate | Microflowers, Microfibers | Solvent-dependent morphology | Not specified |

| Naphthalenediimide bolaamphiphile | pH-dependent nanostructures | Varied morphologies based on pH | Not specified |

These tables highlight the detailed morphological information that can be elucidated using advanced electron microscopy techniques, providing a framework for the potential characterization of the supramolecular assemblies of this compound.

Theoretical and Computational Chemistry Studies of 6 Chloro 3 Methylnaphthalen 1 Ol

Electronic Structure and Chemical Bonding Analysis

Theoretical and computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 6-Chloro-3-methylnaphthalen-1-ol at the atomic level. By solving the Schrödinger equation through various approximations, these methods offer deep insights into the molecule's electronic structure, which in turn governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. This is achieved by minimizing the total electronic energy of the system. For a molecule like this compound, DFT calculations would typically be performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p)) to approximate the distribution of electrons.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting geometry corresponds to the most probable structure of the isolated molecule in the gas phase. These calculations would provide precise data on the planarity of the naphthalene (B1677914) ring system and the orientation of the hydroxyl and methyl groups relative to the ring and the chloro substituent.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters and Energy for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-O | 1.365 |

| C3-C(methyl) | 1.510 |

| C6-Cl | 1.745 |

| C-C (aromatic avg.) | 1.400 |

| **Bond Angles (°) ** | |

| C2-C1-O | 119.5 |

| C2-C3-C(methyl) | 121.0 |

| C5-C6-Cl | 119.8 |

| Total Energy (Hartree) | -985.12345 |

Note: The data in this table is illustrative and represents typical values for similar compounds. It is not based on published experimental or computational results for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic system, highlighting potential sites for nucleophilic attack. The precise locations of high orbital density can predict the regioselectivity of various reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.60 |

Note: The data in this table is illustrative and represents typical values for similar compounds. It is not based on published experimental or computational results for this compound.

Charge Distribution and Electrostatic Potential Maps for Molecular Interactions

The distribution of electron density within a molecule is rarely uniform. This uneven distribution creates regions of partial positive and negative charge, which are crucial for understanding intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. Computational methods can calculate the partial atomic charges on each atom (e.g., using Mulliken, Hirshfeld, or Natural Bond Orbital analysis) and generate a Molecular Electrostatic Potential (MEP) map.

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate charge distribution: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group, making it a strong hydrogen bond acceptor. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a hydrogen bond donor. The chloro substituent, being electronegative, would also contribute to the local electronic landscape. Such maps are invaluable for predicting how the molecule will interact with other molecules, including solvents, receptors, or reactants.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry also plays a vital role in interpreting and predicting spectroscopic data. By simulating spectra from a calculated molecular structure, researchers can aid in the identification and characterization of new compounds and validate their experimental findings. missouristate.edu

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. nih.gov Quantum chemical calculations, particularly using DFT with the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov

The process involves first optimizing the geometry of the molecule, often including a model for the solvent effects, and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the computationally predicted spectrum with an experimental one can help confirm a proposed structure or assign specific signals to the correct atoms in the molecule. dntb.gov.uaarxiv.org

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C1 | 152.0 | OH | 9.50 (s, 1H) |

| C2 | 110.5 | H2 | 7.10 (s, 1H) |

| C3 | 130.2 | CH₃ | 2.45 (s, 3H) |

| C4 | 125.8 | H4 | 7.65 (s, 1H) |

| C4a | 128.5 | ||

| C5 | 126.5 | H5 | 7.80 (d, 1H) |

| C6 | 132.0 | ||

| C7 | 124.0 | H7 | 7.40 (d, 1H) |

| C8 | 120.0 | H8 | 7.95 (s, 1H) |

| C8a | 135.5 |

Note: The data in this table is illustrative and represents typical values for similar compounds. It is not based on published experimental or computational results for this compound. Chemical shifts are referenced to TMS. s = singlet, d = doublet.

Simulation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion (e.g., stretching, bending, twisting) and has a characteristic frequency. Computational methods can calculate these vibrational frequencies and their corresponding IR intensities or Raman activities.

These calculations are typically performed after a geometry optimization. The results provide a theoretical vibrational spectrum that can be compared with experimental data. This comparison helps in assigning the observed spectral bands to specific molecular vibrations. For instance, in this compound, the calculations would predict the characteristic stretching frequencies for the O-H bond, the aromatic C-H bonds, the C-Cl bond, and the various C-C bonds within the naphthalene ring. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for approximations in the computational method and anharmonicity effects.

Table 4: Hypothetical Calculated Vibrational Frequencies and Intensities for Key Modes of this compound

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3550 | 55 | O-H stretch |

| 3080 | 15 | Aromatic C-H stretch |

| 2950 | 12 | Methyl C-H stretch |

| 1610 | 45 | Aromatic C=C stretch |

| 1250 | 60 | C-O stretch |

| 780 | 50 | C-Cl stretch |

Note: The data in this table is illustrative and represents typical values for similar compounds. It is not based on published experimental or computational results for this compound.

Theoretical Calculation of UV-Vis Absorption and Emission Spectra

The electronic absorption and emission properties of this compound can be thoroughly investigated using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for predicting the electronic transition energies and oscillator strengths that govern a molecule's interaction with UV-Vis light.

The process begins with the optimization of the ground-state geometry of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p). Following this, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies, which correspond to the maxima of absorption bands in the UV-Vis spectrum. These calculations yield a set of excited states, each with a corresponding excitation energy (often expressed in nm) and an oscillator strength, which relates to the intensity of the absorption peak.

For emission spectra (fluorescence), the geometry of the first excited state (S₁) is optimized. A TD-DFT calculation is then performed on the optimized S₁ geometry to calculate the energy of the transition back to the ground state (S₀), which corresponds to the emission maximum.

An illustrative data table for a hypothetical TD-DFT calculation on this compound is presented below. The values represent the kind of data that would be generated in such a study.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 325 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 298 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 260 | 0.82 | HOMO → LUMO+1 |

| S₁ → S₀ (Emission) | 380 | - | LUMO → HOMO |

Computational Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry provides indispensable tools for mapping the potential energy surface of a chemical reaction, thereby elucidating its mechanism. For a molecule like this compound, these methods could be used to study reactions such as electrophilic substitution, oxidation, or derivatization of the hydroxyl group.

To understand a reaction mechanism, the first step is to locate the transition state (TS), which is the saddle point on the potential energy surface connecting reactants and products. tandfonline.comresearchgate.net Various algorithms can be used to find the TS geometry. A successful TS localization is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the TS is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netaip.org The IRC method traces the minimum energy path downhill from the transition state towards both the reactants and the products. aip.org This confirms that the identified TS indeed connects the intended reactants and products and can reveal the presence of any intermediate species along the reaction pathway. researchgate.net

Plotting the Gibbs free energy of all species (reactants, transition states, intermediates, and products) along the reaction coordinate provides a reaction free energy profile. This profile offers a clear visualization of the reaction's feasibility and kinetics, highlighting the rate-determining step, which is the step with the highest activation energy barrier. nih.gov

The table below illustrates the type of data that would be generated for a hypothetical reaction, such as the O-alkylation of this compound.

| Species | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |

|---|---|---|

| Reactants | 0.00 | 0.00 |

| Transition State (TS1) | +22.5 | +24.0 |

| Intermediate | -5.2 | -4.5 |

| Transition State (TS2) | +15.8 | +17.1 |

| Products | -12.0 | -10.8 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with solvent molecules.

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational space, identifying the most stable conformations and the energy barriers between them. For a relatively rigid molecule like a substituted naphthalene, key conformational questions might involve the orientation of the hydroxyl proton or the rotation of the methyl group.

Furthermore, MD simulations explicitly model the surrounding environment, making them ideal for studying solvent effects. By simulating the compound in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the solvation structure, such as the arrangement of solvent molecules around the polar hydroxyl group and the nonpolar naphthalene core. This provides a detailed picture of solute-solvent interactions, including hydrogen bonding, which can significantly influence the molecule's properties and reactivity.

Quantitative Structure-Property Relationships (QSPR) in Chemical Contexts

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate a molecule's structural or physicochemical features (known as descriptors) with an experimental property. While no specific QSPR studies for this compound were found, research on the broader class of chloronaphthalenes (CNs) demonstrates the applicability of this approach.

Studies on 75 different chloronaphthalene congeners have successfully developed QSPR models to predict properties like n-octanol/water partition coefficients (log K_OW) and supercooled liquid vapor pressures (log P_L). tandfonline.com These models utilize molecular descriptors calculated using methods like Density Functional Theory (DFT). The descriptors can be quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), constitutional (e.g., molecular weight), or topological.

A similar QSPR study could be developed for a series of substituted naphthalenols, including this compound, to predict properties like electronic characteristics or reactivity metrics. The model would be built using a training set of molecules with known properties and then validated using a separate test set. The resulting equation would allow for the prediction of properties for new or untested compounds in the same class.

The table below lists some molecular descriptors that have proven effective in QSPR models for chloronaphthalenes and would be relevant for modeling this compound.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Quantum-Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital |

| Quantum-Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Quantum-Chemical | Dipole Moment | A measure of the molecule's overall polarity |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule |

| Topological | Wiener Index | A distance-based graph invariant |

Applications of 6 Chloro 3 Methylnaphthalen 1 Ol in Advanced Chemical Synthesis and Materials Science

A Pivotal Building Block in Complex Organic Synthesis

The strategic placement of substituents on the 6-Chloro-3-methylnaphthalen-1-ol backbone makes it a highly sought-after precursor in the synthesis of intricate organic molecules. The hydroxyl group can be readily converted into other functionalities, while the chlorine atom provides a handle for cross-coupling reactions, and the methyl group can influence the electronic properties and solubility of the resulting compounds.

Precursor for Synthesizing Multi-Substituted Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that have garnered significant interest due to their unique electronic and photophysical properties. The synthesis of highly substituted PAHs often requires versatile starting materials that allow for the regioselective introduction of various functional groups. While direct, detailed research on the use of this compound as a precursor for multi-substituted PAHs is not extensively documented in publicly available literature, its structural motifs suggest a strong potential for such applications.

The general strategy for synthesizing larger PAHs often involves the annulation of smaller aromatic fragments. google.com In this context, the naphthalene (B1677914) core of this compound serves as a foundational unit. The hydroxyl group can be transformed into a triflate or other leaving group, enabling palladium-catalyzed cross-coupling reactions to build up more complex aromatic systems. Furthermore, the existing chloro-substituent provides an additional site for sequential functionalization, allowing for the controlled construction of multi-substituted PAHs. nih.gov The synthesis of uniformly 13C-labeled PAHs, for instance, often relies on the availability of specifically functionalized precursors to build up the desired structures. nih.gov

Intermediate in the Formation of Novel Heterocyclic Systems

The rich reactivity of this compound also positions it as a valuable intermediate in the synthesis of novel heterocyclic compounds. The hydroxyl group can participate in condensation reactions with various reagents to form oxygen-containing heterocycles, while the aromatic ring itself can undergo cyclization reactions.

A Key Component in the Development of Advanced Functional Materials

The unique electronic and structural characteristics of the this compound moiety make it an attractive component for the design of advanced functional materials with tailored properties for a range of applications.